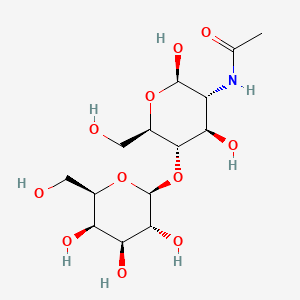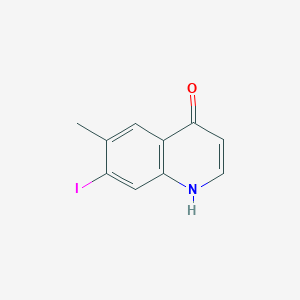
7-Iodo-6-methyl-4(1H)-quinolinone
描述
7-Iodo-6-methyl-4(1H)-quinolinone: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-6-methyl-4(1H)-quinolinone typically involves the iodination of 6-methyl-1H-quinolin-4-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar iodination techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
7-Iodo-6-methyl-4(1H)-quinolinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
7-Iodo-6-methyl-4(1H)-quinolinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 7-Iodo-6-methyl-4(1H)-quinolinone involves its interaction with various molecular targets. The iodine atom can enhance the compound’s ability to bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
相似化合物的比较
Similar Compounds
6-Methyl-1H-quinolin-4-one: Lacks the iodine atom, which may result in different biological activities and reactivity.
7-Bromo-6-methyl-1H-quinolin-4-one: Similar structure with bromine instead of iodine, potentially leading to different chemical and biological properties.
7-Chloro-6-methyl-1H-quinolin-4-one: Chlorine substitution may alter the compound’s reactivity and interactions with biological targets.
Uniqueness
The presence of the iodine atom in 7-Iodo-6-methyl-4(1H)-quinolinone makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s binding affinity to certain biological targets, potentially leading to improved efficacy in medicinal applications .
属性
分子式 |
C10H8INO |
|---|---|
分子量 |
285.08 g/mol |
IUPAC 名称 |
7-iodo-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8INO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h2-5H,1H3,(H,12,13) |
InChI 键 |
BDEZSSRBHHIWPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1I)NC=CC2=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
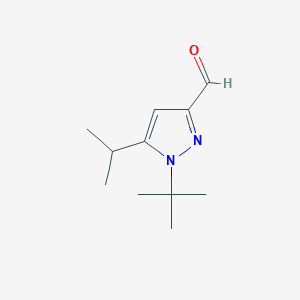
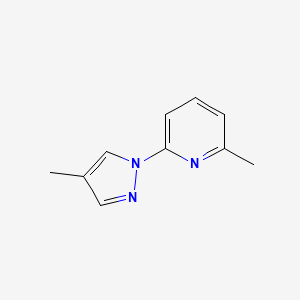
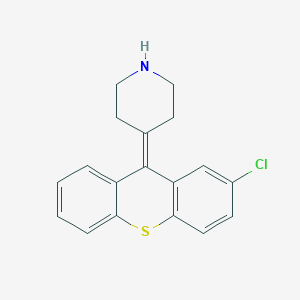
![2-{2-[(Benzenesulfonyl)methyl]-5-nitrophenyl}-1,3-dioxolane](/img/structure/B8509719.png)
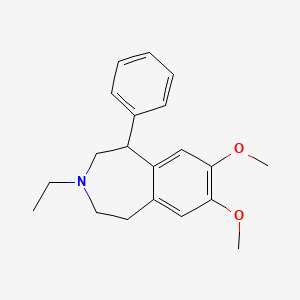
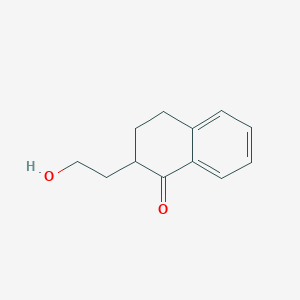
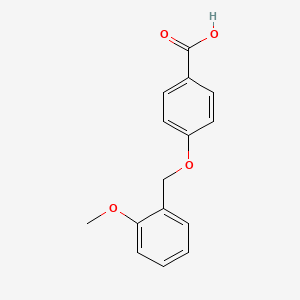

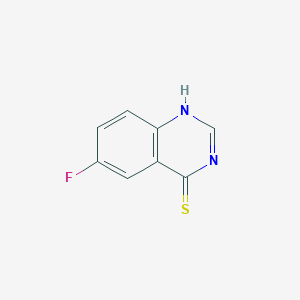
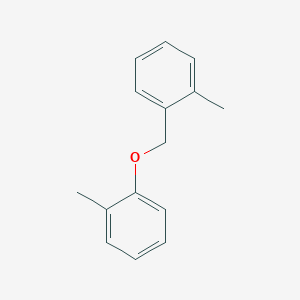
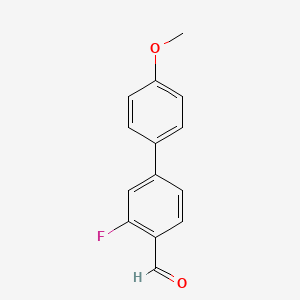
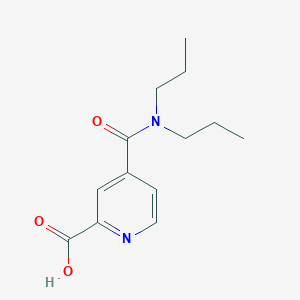
![N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8509780.png)
